N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide
Description
Structural Analysis of N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide
Molecular Architecture and Stereochemical Features
The compound features a pyrazole core substituted at position 3 with a carbohydrazide moiety and at position 5 with a 5-methylthiophen-2-yl group. The carbohydrazide chain terminates in an (E)-configured 2-hydroxyphenyl ethylidene substituent. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₄O₂S |
| Molecular Weight | 340.40 g/mol |
| SMILES | O=C(C1=NNC(C2=CC=C(C)S2)=C1)N/N=C(C3=CC=CC=C3O)\C |
| Hydrogen Bond Donors (HBD) | 2 (hydrazide NH and phenolic OH) |
| Hydrogen Bond Acceptors (HBA) | 5 (carbonyl O, pyrazole N, thiophene S) |
The (E)-configuration of the ethylidene group is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the adjacent hydrazide nitrogen, creating a planar arrangement that enhances π-conjugation across the molecule. The methylthiophene substituent introduces steric bulk and electron-rich characteristics, influencing intermolecular interactions in solid-state packing.
Spectroscopic Characterization
FT-IR Analysis
- O–H Stretch : A broad peak at ~3200 cm⁻¹ corresponds to the phenolic -OH group.
- N–H Stretch : Sharp bands at ~3300 cm⁻¹ (hydrazide NH) and ~3100 cm⁻¹ (pyrazole NH).
- C=O Stretch : A strong absorption at ~1680 cm⁻¹ confirms the carbonyl group of the carbohydrazide moiety.
- C=N Stretch : A medium-intensity peak at ~1600 cm⁻¹ arises from the imine bond in the ethylidene group.
¹H NMR Analysis
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Phenolic -OH | 10.2 | Singlet |
| Hydrazide NH | 9.8 | Singlet |
| Pyrazole NH | 8.5 | Singlet |
| Thiophene H-3/H-4 | 7.2–7.4 | Doublet |
| Methylthiophene CH₃ | 2.5 | Singlet |
The downfield shift of the phenolic -OH proton (δ 10.2 ppm) reflects strong intramolecular hydrogen bonding. The ethylidene proton (δ 8.1 ppm, singlet) exhibits deshielding due to conjugation with the adjacent carbonyl group.
Mass Spectrometry
The ESI-MS spectrum shows a molecular ion peak at m/z 341.2 [M+H]⁺, consistent with the molecular formula C₁₇H₁₆N₄O₂S. Fragmentation patterns include:
Comparative Analysis with Pyrazole-Thiophene Hybrid Scaffolds
Structural and Electronic Comparisons
| Compound | Key Substituents | Log P | HBA |
|---|---|---|---|
| This compound | 2-Hydroxyphenyl, methylthiophene | 2.1 | 5 |
| 2-methyl-N'-(thiophene-2-carbonyl)pyrazole-3-carbohydrazide | Thiophene-2-carbonyl | 3.4 | 4 |
The hydroxyphenyl group in the target compound increases polarity (lower Log P) compared to thiophene-carbonyl analogs, enhancing aqueous solubility. However, the methylthiophene substituent introduces steric hindrance, reducing crystal packing efficiency compared to unsubstituted thiophene derivatives.
Biological Implications
- The hydroxyphenyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites), potentially improving binding affinity.
- Methylthiophene enhances lipophilicity, favoring membrane permeability in cellular assays.
Properties
CAS No. |
302917-84-6 |
|---|---|
Molecular Formula |
C17H16N4O2S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-10-7-8-16(24-10)13-9-14(20-19-13)17(23)21-18-11(2)12-5-3-4-6-15(12)22/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
NZOZVBZTCOGKFI-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Role of Acid Catalysis
The condensation step is pH-dependent, with optimal yields achieved at pH 2–3. Protonation of the carbohydrazide’s NH₂ group enhances electrophilicity, facilitating nucleophilic attack by the ketone’s carbonyl oxygen. Excess acidity (pH < 1) inhibits the reaction by fully protonating the hydrazide.
Solvent Effects
Ethanol promotes solubility of both reactants and stabilizes the hydrazone product through hydrogen bonding. Polar aprotic solvents (e.g., DMF) reduce yields due to poor Schiff base precipitation.
Comparative Analysis of Synthetic Routes
Table 1: Yield Comparison for Key Steps
| Step | Yield (%) | Conditions |
|---|---|---|
| Pyrazole Formation | 68–72 | Ethanol, reflux, 6 hours |
| Carbohydrazide Synthesis | 85–88 | Ethanol, HCl, 70°C, 4 hours |
| Hydrazone Condensation | 60–65 | Ethanol, acetic acid, reflux, 8 hours |
Chemical Reactions Analysis
Types of Reactions
N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers: 2-Hydroxyphenyl vs. 4-Hydroxyphenyl Substitution
Compound : N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (C17H16N4O2S)
- Key Difference : Hydroxyl group at the para position on the phenyl ring.
- Impact :
- Solubility : The para-hydroxyl group may improve aqueous solubility compared to the ortho-isomer due to reduced steric hindrance.
- Hydrogen Bonding : Para-substitution allows for linear hydrogen-bonding networks, whereas ortho-substitution may favor intramolecular H-bonding with the adjacent ethylidene group.
- Bioactivity : Positional isomerism could alter binding to biological targets, as seen in studies of hydroxyphenyl derivatives in enzyme inhibition .
Substituent Variation on Thiophene and Arylidene Groups
Compound : 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide (C14H10ClN5O2S)
- Key Differences :
- Thiophene substituent: Chlorine (electron-withdrawing) vs. methyl (electron-donating).
- Arylidene group: Furyl vs. hydroxyphenyl.
- Lipophilicity: Chlorine raises logP compared to methyl, improving membrane permeability but reducing solubility. Aromatic Interactions: Furyl groups exhibit weaker π-stacking than thiophene or phenyl rings, affecting supramolecular assembly .
Extended Conjugation and Methoxy Substitution
Compound : N′-[(1E,2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Methoxy group: Electron-donating substituent vs. hydroxyl.
- Impact :
- Stability : Extended conjugation may enhance photostability.
- Solubility : Methoxy groups increase lipophilicity but reduce hydrogen-bonding capacity compared to hydroxyl.
- Biological Interactions : Methoxy-phenyl derivatives often exhibit altered pharmacokinetics due to metabolic O-demethylation pathways .
Halogenated Arylidene Derivatives
Compound : N′-[(E)-1-(4-Chlorophenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide (C17H15ClN4OS)
- Key Differences :
- 4-Chlorophenyl vs. 2-hydroxyphenyl.
- Impact :
Heterocyclic and Amino-Substituted Analogs
Compound: N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide
- Key Differences: Diethylamino group (strong electron donor) vs. hydroxyl. Furyl vs. thiophene.
- Impact: Solubility: Diethylamino groups enhance solubility in acidic media via protonation.
Biological Activity
N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O2S, with a molecular weight of 340.4 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2S |
| Molecular Weight | 340.4 g/mol |
| SMILES | CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
| InChI | InChI=1S/C17H16N4O2S/c1-10-7-8-16(24-10)13... |
The compound's structure includes functional groups that may contribute to its biological activity, such as the hydroxyl group and the thiophene moiety.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. Studies highlight their ability to inhibit specific kinases involved in tumor progression, such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties
Pyrazole derivatives have also been reported to possess anti-inflammatory activities. The compound may inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory responses. For example, some derivatives have demonstrated effectiveness in reducing nitric oxide production in macrophages .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is another area of interest. Some studies have reported that similar compounds exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrazole ring can significantly affect potency and selectivity against specific biological targets. For instance:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl Group | Enhances solubility and bioactivity |
| Methylthio Group | Increases lipophilicity and potential target interaction |
Study 1: Antitumor Efficacy
A study evaluated a series of pyrazole derivatives, including compounds structurally related to this compound, for their antitumor efficacy against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, suggesting promising potential for further development .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of related pyrazole derivatives in a murine model of inflammation. The study demonstrated that these compounds significantly reduced edema and inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases .
Study 3: Antimicrobial Testing
In vitro tests were conducted on several pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .
Q & A
Basic: What are the optimal synthetic routes for N'-(1-(2-hydroxyphenyl)ethylidene)-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carbohydrazide?
The compound can be synthesized via a multi-step condensation reaction. A general approach involves:
- Step 1 : Preparation of the pyrazole-3-carbohydrazide core by reacting ethyl 5-methylthiophene-2-carboxylate with hydrazine hydrate under reflux in ethanol (80°C, 6–8 hours) to form the hydrazide intermediate .
- Step 2 : Condensation with 2-hydroxyacetophenone derivatives in DMF or ethanol, catalyzed by K₂CO₃ (1.2 mmol) at room temperature for 12–24 hours .
- Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 ratio) yields >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyphenyl and methylthiophene groups). For example, a singlet at δ 2.3 ppm in ¹H NMR indicates the methyl group on thiophene .
- X-ray Crystallography : To resolve stereochemistry and hydrogen bonding (e.g., intramolecular H-bonding between the hydroxyl group and hydrazide moiety) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 381.12) .
Advanced: How can computational methods like DFT and molecular docking enhance understanding of this compound’s bioactivity?
- DFT Calculations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry, calculate electrostatic potential maps, and predict reactive sites (e.g., electrophilic regions at the pyrazole ring) .
- Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or α-glucosidase) using AutoDock Vina. Key parameters: grid box size 60 × 60 × 60 Å, exhaustiveness = 20. Analyze binding affinities (ΔG ≤ −8.5 kcal/mol suggests strong inhibition) .
Advanced: What strategies are used to analyze structure-activity relationships (SAR) for pyrazole-carbohydrazide derivatives?
- Substituent Variation : Systematically modify the hydroxyphenyl (e.g., chloro, nitro groups) and thiophene (e.g., trifluoromethyl) moieties. Compare IC₅₀ values in enzymatic assays .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger’s Phase. A study on similar compounds showed that the hydrazide group is essential for α-amylase inhibition .
Advanced: How to resolve contradictions between experimental spectral data and computational predictions?
- Case Study : If experimental ¹H NMR shows unexpected splitting (e.g., for the ethylidene proton), re-optimize the DFT model with solvent effects (PCM for DMSO) .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to confirm coupling interactions. For example, a NOESY correlation between the hydroxyphenyl and pyrazole protons may indicate restricted rotation .
Advanced: What solvent systems minimize side reactions during hydrazide formation?
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk acylhydrazine byproducts. Use ethanol/water (3:1) with catalytic acetic acid to suppress hydrolysis .
- Reaction Monitoring : TLC (silica gel, UV detection) at 0.5-hour intervals ensures intermediates (e.g., Schiff base) do not degrade .
Advanced: How to assess the compound’s stability under physiological conditions?
- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Analyze degradation via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient). A >90% recovery indicates robustness .
- Light Sensitivity : Expose to UV (254 nm) for 24 hours. Significant degradation (>10%) necessitates storage in amber vials .
Advanced: What are the common byproducts in this compound’s synthesis, and how are they identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
